(2E,5E)-5-[4-(diethylamino)benzylidene]-2-(hydroxyimino)-1,3-thiazolidin-4-one
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Overview
Description
(2E,5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(HYDROXYIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a hydroxyimino group, and a diethylamino-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(HYDROXYIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-(diethylamino)benzaldehyde with thiosemicarbazide, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(HYDROXYIMINO)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E,5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(HYDROXYIMINO)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E,5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(HYDROXYIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-{4-[3-(Diethylamino)propoxy]benzylidene}-N′-[(E)-{4-[3-(diethylamino)propoxy]phenyl}methylene]hydrazinecarbohydrazonamide
- [4-(Diethylamino)phenyl]dichlorophosphine
Uniqueness
(2E,5E)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-(HYDROXYIMINO)-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H17N3O2S |
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Molecular Weight |
291.37 g/mol |
IUPAC Name |
(2E,5E)-5-[[4-(diethylamino)phenyl]methylidene]-2-hydroxyimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H17N3O2S/c1-3-17(4-2)11-7-5-10(6-8-11)9-12-13(18)15-14(16-19)20-12/h5-9,19H,3-4H2,1-2H3,(H,15,16,18)/b12-9+ |
InChI Key |
XIRGQDRQQKWLMH-FMIVXFBMSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N/C(=N\O)/S2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=NO)S2 |
Origin of Product |
United States |
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